3-[(2-Aminophenyl)formamido]propanamide
Overview
Description
3-[(2-Aminophenyl)formamido]propanamide is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound features an amide group attached to a phenyl ring with an amino substituent, making it a versatile molecule for research and industrial use.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a reaction between 2-aminophenylformamide and propanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The amino group on the phenyl ring can be oxidized to form a nitro group, resulting in 3-[(2-nitrophenyl)formamido]propanamide.
Reduction: The nitro group can be reduced to an amino group, reverting it back to the original compound.
Substitution: The amide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Using reducing agents like iron (Fe) or tin (Sn) in acidic conditions.
Substitution: Using nucleophiles like ammonia (NH3) or amines in the presence of a base.
Major Products Formed:
Oxidation: 3-[(2-nitrophenyl)formamido]propanamide
Reduction: this compound
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
3-[(2-Aminophenyl)formamido]propanamide is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of protein interactions and enzyme inhibition.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: It can bind to specific enzymes or receptors, influencing their activity.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
3-[(2-Aminophenyl)formamido]propanamide is unique due to its specific structural features. Similar compounds include:
2-[(2-Aminophenyl)formamido]ethanamide: Similar structure but with an ethanamide group instead of propanamide.
3-[(3-Aminophenyl)formamido]propanamide: Similar structure but with a different position of the amino group on the phenyl ring.
Properties
IUPAC Name |
2-amino-N-(3-amino-3-oxopropyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-8-4-2-1-3-7(8)10(15)13-6-5-9(12)14/h1-4H,5-6,11H2,(H2,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZCXPFSTNJUPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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